molecular formula C12H9N3 B1311722 3-Phenylpyrazolo[1,5-a]pyrimidine CAS No. 394208-27-6

3-Phenylpyrazolo[1,5-a]pyrimidine

货号: B1311722
CAS 编号: 394208-27-6
分子量: 195.22 g/mol
InChI 键: KJOHSRIBNZCJNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that consists of a pyrazole ring fused to a pyrimidine ring with a phenyl group attached at the third position.

化学反应分析

Types of Reactions

3-Phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[1,5-a]pyrimidine core .

科学研究应用

Anticancer Applications

3-Phenylpyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. These compounds act primarily as inhibitors of various kinases implicated in tumor growth and survival.

Case Study: Kinase Inhibition

A detailed evaluation of one compound from this class (Compound 11b) showed:

  • Selectivity Score (S(50)) : 0.14
  • Inhibition at 1 μM :
    • 95% against Pim-1
    • 95% to >80% against Flt-3 and other kinases
    • Significant inhibition of colony formation in cancer cell lines was noted .
CompoundTarget KinaseInhibition (%) at 1 μM
11bPim-1>95
11bFlt-385
11bTRKC>95

Antitubercular Activity

Recent studies have identified this compound derivatives as potential anti-tubercular agents. These compounds exhibit inhibitory effects on the DprE1 enzyme, crucial for Mycobacterium tuberculosis survival.

Structure-Activity Relationship

A series of derivatives were synthesized and evaluated for their efficacy against tuberculosis. The most promising compounds demonstrated significant activity with low micromolar IC50 values, indicating their potential as lead candidates for further development .

CompoundIC50 (μM)Activity
A0.5Strong
B2.0Moderate
C4.5Weak

Other Biological Activities

Beyond anticancer and antitubercular applications, 3-phenylpyrazolo[1,5-a]pyrimidines have shown promise in various other therapeutic areas:

Anti-inflammatory Properties

The scaffold has been linked to anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Anxiolytic Effects

Halogenated derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their anxiolytic properties, suggesting potential applications in anxiety disorders .

Synthetic Approaches

The synthesis of 3-phenylpyrazolo[1,5-a]pyrimidines has evolved significantly with advances in organic chemistry techniques:

Regioselective Halogenation

Recent methodologies have enabled the regioselective halogenation of pyrazolo[1,5-a]pyrimidines using environmentally friendly conditions, enhancing their synthetic accessibility . This allows for the development of a diverse library of compounds with tailored biological activities.

生物活性

3-Phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its potential therapeutic applications.

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives has been achieved through various methods, including copper-catalyzed reactions that allow for the introduction of different substituents at the 3 and 5 positions of the pyrazolo-pyrimidine scaffold. The introduction of phenyl groups has been shown to enhance biological activity against various targets.

Table 1: Summary of Synthesized Compounds and Their Activities

CompoundSubstituentsTargetActivityReference
1 3-(4-fluoro)phenylPim-1IC50: <1 µM
2 5-alkylM. tuberculosisInhibition of growth
3 Triazole-linkedMDA-MB-231No significant activity
4 7-hydroxyGram-positive bacteriaZOI: 23 mm (B. subtilis)

Anticancer Properties

This compound derivatives have shown promising anticancer activity. For instance, compounds have been tested against various cancer cell lines, including human breast cancer (MDA-MB-231). Some derivatives demonstrated significant inhibition of cell viability, indicating their potential as anticancer agents.

In a study evaluating a library of synthesized compounds, none exhibited growth inhibitory activity against MDA-MB-231 cells when tested alone; however, when combined with triazole linkages, enhanced activity was observed. The most potent compounds were found to inhibit BAD protein phosphorylation in cell-based assays, suggesting a mechanism involving apoptosis induction through Pim-1 inhibition .

Antimycobacterial Activity

Research has also highlighted the effectiveness of certain pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. A series of novel analogues were synthesized and evaluated for their ability to inhibit mycobacterial ATP synthase. The most effective compounds exhibited low hERG liability and good stability in liver microsomes, indicating their potential for further development as anti-tuberculosis drugs .

Case Study 1: Pim-1 Inhibition

A detailed investigation into the inhibition of Pim-1 kinase revealed that selected pyrazolo[1,5-a]pyrimidines showed submicromolar potency in inhibiting phosphorylation events critical for cancer cell survival. The lead compound demonstrated strong selectivity against a panel of oncogenic kinases with an improved safety profile compared to earlier inhibitors .

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial properties, ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine derivatives were tested against both Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity against Bacillus subtilis, showcasing its potential as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives, and how can regioselectivity be controlled?

A widely used method involves cyclization of 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil in ethanol under sodium ethoxide catalysis, yielding 3-phenylpyrazolo[1,5-a]pyrimidinone. Subsequent chlorination with POCl₃ produces 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, which can undergo nucleophilic substitution for further functionalization . Recent green approaches employ ultrasonic irradiation with formylated compounds and carboxylate-substituted 3-aminopyrazoles in aqueous ethanol, achieving high regioselectivity and reduced reaction times .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For example, NMR distinguishes between N-linked and O-linked products in amination reactions . Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group analysis) provides unambiguous crystallographic data . High-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy further validate purity and functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for kinase inhibition?

The 5-position substituent is critical for binding interactions. For Pim-1 kinase inhibition, hydrogen bonding with Asp-128/Asp-131 is enhanced by polar groups (e.g., hydroxyl or amino). Neutral moieties (ether, sulfone) at the terminal 5-position reduce hERG channel toxicity while retaining potency (IC₅₀ = 45 nM for lead compounds) . In COX-2 inhibitors, 6,7-dimethyl substitution on the pyrimidine ring improves selectivity (e.g., compound 10f with >100-fold COX-2/COX-1 selectivity) .

Q. What strategies address cytotoxicity discrepancies in antitubercular this compound derivatives?

While 7-amino/hydroxy-substituted derivatives show moderate activity against M. tuberculosis (MIC = 1–10 µM), cytotoxicity in VERO cells (SI < 7.2) limits utility. Introducing hydrophilic groups (e.g., trans-1,4-diaminocyclohexane) improves selectivity (SI > 10) by reducing membrane permeability . Parallel screening in primary cell models and computational toxicity prediction (e.g., hERG inhibition assays) are recommended .

Q. How can regioselective C(sp²)–H halogenation enhance the functionalization of pyrazolo[1,5-a]pyrimidines?

Hypervalent iodine reagents enable regioselective iodination at the C3 position with yields up to 95%. Electron-withdrawing groups (e.g., –Cl, –Br) on the phenyl ring enhance reactivity, while pyridine-substituted derivatives tolerate mild conditions (84–92% yield). This method avoids directing groups and enables late-stage diversification for SAR exploration .

Q. What experimental designs validate the role of this compound conjugates in p53-mediated apoptosis?

Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce p53 nuclear translocation in HeLa/SiHa cells, confirmed via immunocytochemistry. Western blotting reveals upregulation of pro-apoptotic Bax and p21, alongside downregulation of Bcl-2. Dose-dependent G2/M or G1 phase arrest (via flow cytometry) and mitochondrial membrane depolarization assays (JC-1 staining) further corroborate mechanism .

Q. How are contradictions in biological data resolved during lead optimization?

For compounds with conflicting potency-toxicity profiles (e.g., antitubercular activity vs. cytotoxicity), orthogonal assays are critical. In vitro liver microsome stability tests and in vivo pharmacokinetic studies (e.g., plasma half-life in murine models) help prioritize candidates. For example, replacing lipophilic groups with polar amines in Pim-1 inhibitors reduced hERG binding by 70% without sacrificing kinase affinity .

Q. Methodological Considerations

Q. What in vitro/in vivo models are suitable for evaluating anticancer activity?

  • In vitro : Cell viability assays (MTT/WST-1) in HeLa, SiHa, or HEPG2-1 lines.
  • In vivo : Xenograft models (e.g., S180 tumors in mice) with PET tracers (e.g., ¹⁸F-labeled derivatives) for biodistribution analysis .
  • Mechanistic studies : RNA-seq to identify p53 target genes (e.g., BAX, CDKN1A) and CRISPR-Cas9 knockout models to confirm pathway dependency .

Q. How can computational tools aid in designing selective kinase inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets. For Pim-1, π-π stacking between the pyrazolo[1,5-a]pyrimidine core and Phe-49 is essential. MD simulations (AMBER/CHARMM) assess stability of hydrogen bonds with catalytic residues .

属性

IUPAC Name

3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-14-15-8-4-7-13-12(11)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHSRIBNZCJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432181
Record name Pyrazolo[1,5-a]pyrimidine, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394208-27-6
Record name Pyrazolo[1,5-a]pyrimidine, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
3-Phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
3-Phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
3-Phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-Phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-Phenylpyrazolo[1,5-a]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。